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Compound of Interest

Compound Name:
2-Chloroquinoline-6-sulfonyl

chloride

Cat. No.: B018494 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-chloroquinoline-6-sulfonyl chloride (CAS No: 205055-71-6), a key intermediate in

synthetic organic chemistry and drug discovery. The document is intended for researchers,

scientists, and professionals in drug development, offering a detailed summary of anticipated

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

alongside generalized experimental protocols for their acquisition.

While direct experimental spectra for 2-chloroquinoline-6-sulfonyl chloride are not readily

available in public databases, this guide synthesizes predicted data based on the well-

characterized spectroscopic features of the 2-chloroquinoline moiety and the sulfonyl chloride

functional group.

Chemical Structure and Properties
IUPAC Name: 2-chloroquinoline-6-sulfonyl chloride

Molecular Formula: C₉H₅Cl₂NO₂S[1]

Molecular Weight: 262.11 g/mol [1]

CAS Number: 205055-71-6[1]
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Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2-chloroquinoline-6-
sulfonyl chloride. These predictions are based on established chemical shift ranges,

characteristic vibrational frequencies, and expected fragmentation patterns.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz,
CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.5 - 8.7 d 1H H-5

~ 8.2 - 8.4 dd 1H H-7

~ 8.1 - 8.3 d 1H H-8

~ 7.8 - 8.0 d 1H H-4

~ 7.6 - 7.8 d 1H H-3

Note: Chemical shifts are approximate and coupling constants (J) have not been predicted. The

downfield shifts of protons on the benzene ring (H-5, H-7, H-8) are attributed to the strong

electron-withdrawing effect of the sulfonyl chloride group.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125
MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~ 152 - 155 C-2

~ 148 - 151 C-8a

~ 140 - 143 C-6

~ 138 - 141 C-4

~ 132 - 135 C-4a

~ 130 - 133 C-8

~ 128 - 131 C-5

~ 125 - 128 C-7

~ 123 - 126 C-3

Note: The carbon atom attached to the sulfonyl chloride group (C-6) is expected to be

significantly downfield. The chemical shifts are estimated based on data for related quinoline

structures and general substituent effects.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium C-H stretching (aromatic)

~ 1600 - 1450 Medium
C=C and C=N stretching

(quinoline ring)

~ 1370 - 1385 Strong
Asymmetric SO₂ stretching

(sulfonyl chloride)

~ 1180 - 1195 Strong
Symmetric SO₂ stretching

(sulfonyl chloride)

~ 800 - 900 Strong C-H bending (out-of-plane)

~ 700 - 800 Strong C-Cl stretching
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Note: The two strong absorption bands for the symmetric and asymmetric stretching of the SO₂

group are highly characteristic of sulfonyl chlorides.[2]

Table 4: Predicted Mass Spectrometry (MS) Data
(Electron Ionization)

m/z Relative Intensity Assignment

261 / 263 / 265 High / Medium / Low

[M]⁺• (Molecular ion peak) with

characteristic isotopic pattern

for two chlorine atoms.

162 / 164 Medium
[M - SO₂Cl]⁺• (Loss of sulfonyl

chloride radical)

127 High
[C₈H₅N]⁺ (Quinoline fragment

after loss of Cl and SO₂Cl)

99 / 101 Low

[SO₂Cl]⁺ (Sulfonyl chloride

cation) with characteristic

isotopic pattern for one

chlorine atom.[2]

Note: The mass spectrum is expected to show a characteristic M, M+2, and M+4 isotopic

cluster for the molecular ion due to the presence of two chlorine atoms. The relative intensities

of these peaks will depend on the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 2-
chloroquinoline-6-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-chloroquinoline-6-sulfonyl
chloride in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide

(DMSO-d₆).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ

2.50 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled carbon spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52

ppm).

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and

press into a thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record the spectrum over a range of 4000-400 cm⁻¹.

Acquire 16-32 scans at a resolution of 4 cm⁻¹.

Perform a background scan prior to sample analysis.
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Mass Spectrometry (MS)
Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or

after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft

ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily

observe the molecular ion.

Mass Analysis: Employ a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

Data Acquisition: Scan a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthetic compound like 2-chloroquinoline-6-sulfonyl chloride.
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical

compound.

This document is intended for informational purposes only. The predicted data should be

confirmed by experimental analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b018494?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/2-chloroquinoline-6-sulfonyl-chloride-205055-71-6
https://www.acdlabs.com/blog/ir-nmr-and-ms-o/
https://www.benchchem.com/product/b018494#spectroscopic-data-nmr-ir-ms-for-2-chloroquinoline-6-sulfonyl-chloride
https://www.benchchem.com/product/b018494#spectroscopic-data-nmr-ir-ms-for-2-chloroquinoline-6-sulfonyl-chloride
https://www.benchchem.com/product/b018494#spectroscopic-data-nmr-ir-ms-for-2-chloroquinoline-6-sulfonyl-chloride
https://www.benchchem.com/product/b018494#spectroscopic-data-nmr-ir-ms-for-2-chloroquinoline-6-sulfonyl-chloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b018494?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

